Product packaging for 2-(3,3,3-Trifluoropropyl)piperidine(Cat. No.:CAS No. 1558158-74-9)

2-(3,3,3-Trifluoropropyl)piperidine

Cat. No.: B2448711
CAS No.: 1558158-74-9
M. Wt: 181.202
InChI Key: DZVCWLYSYPZGEX-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)piperidine is a chemical compound of interest in medicinal and agricultural chemistry research. It features a piperidine ring, a common structural motif in bioactive molecules, substituted at the 2-position with a 3,3,3-trifluoropropyl chain. The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Piperidine derivatives are among the most frequently used nitrogen-containing heterocycles in FDA-approved pharmaceuticals, highlighting their fundamental importance in the development of new therapeutic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a key intermediate in multi-step synthetic routes. While specific biological data for this exact isomer is not widely published, related trifluoromethylated piperidines are investigated as intermediates for medicines and agricultural chemicals . All products are strictly for research use and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14F3N B2448711 2-(3,3,3-Trifluoropropyl)piperidine CAS No. 1558158-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,3,3-trifluoropropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-4-7-3-1-2-6-12-7/h7,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCWLYSYPZGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways Governing 2 3,3,3 Trifluoropropyl Piperidine Formation and Transformation

Elucidation of Key Mechanistic Steps

The construction and modification of the 2-(3,3,3-trifluoropropyl)piperidine framework rely on several fundamental reaction mechanisms. Understanding these steps is crucial for the rational design of synthetic routes to this and related fluorinated piperidine (B6355638) derivatives.

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic addition and substitution are cornerstone reactions for both the formation and functionalization of the piperidine ring.

Formation via Nucleophilic Addition: The piperidine ring itself can be formed through various cyclization strategies involving nucleophilic attack. For instance, intramolecular aza-Michael additions, where a nitrogen nucleophile adds to an electron-deficient alkene or alkyne, can construct the six-membered ring. ntu.edu.sg The process involves the addition of the amine to an activated double or triple bond within the same molecule, leading to the formation of the piperidine skeleton. ntu.edu.sg

Another key approach involves the nucleophilic addition to carbonyl groups. masterorganicchemistry.com Aldehydes and ketones can react with amines to form imines or enamines, which then undergo intramolecular cyclization. For example, an iridium-catalyzed cyclocondensation of amino alcohols and aldehydes proceeds through the formation of an enamine intermediate, which then undergoes intramolecular allylic substitution to furnish substituted piperidines. nih.gov

Functionalization via Nucleophilic Substitution: Once the piperidine ring is formed, nucleophilic substitution reactions at the α-carbon (position 2) or other positions allow for further diversification. For instance, 2-methoxy- and 2-acyloxypiperidines can undergo nucleophilic substitution with silyl (B83357) enolates, catalyzed by metal triflates like Sc(OTf)₃, to introduce alkyl groups. researchgate.net The stereochemical outcome of these reactions can often be controlled by the nature of the substituents on the piperidine ring. researchgate.net

The introduction of the trifluoropropyl group itself can be achieved through nucleophilic substitution, where a suitable piperidine-based nucleophile attacks a trifluoropropyl electrophile.

Ring Opening and Rearrangement Processes

Ring-opening and rearrangement reactions provide alternative pathways to synthesize or modify piperidine derivatives.

Ring Opening of Precursors: The synthesis of piperidines can be achieved through the ring-opening of smaller heterocyclic precursors. For example, a stereodivergent strategy to access certain piperidine-containing natural products involves the anionic ring-opening of a quaternized pyridine (B92270). rsc.org This method allows for the gram-scale synthesis of isomerically pure conjugated bromodiene esters, which can be further elaborated into piperidine derivatives. rsc.org

Another approach involves the ring expansion of smaller rings. For instance, the asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved via the ring expansion of an N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-pyrrolidine derivative. princeton.edu This process often involves the formation of an aziridinium (B1262131) ion intermediate followed by intramolecular attack. google.com

Ring-Opening of Piperidine Derivatives: Under certain conditions, the piperidine ring itself can be opened. For example, N-substituted piperidines with an allylic chain α to the nitrogen can undergo ring-opening when treated with strong bases, yielding 1,3-dienes. researchgate.net Photooxidation provides another mild method for the ring-opening of N-arylamino-piperidines to the corresponding acyclic aminoaldehydes. researchgate.net

Catalytic Reaction Pathways

Catalysis plays a pivotal role in the efficient and selective synthesis of piperidine derivatives, including those bearing a trifluoropropyl group.

Hydrogenation/Reduction: The hydrogenation of pyridine precursors is a common and fundamental method for synthesizing piperidines. nih.gov This often requires transition metal catalysts and can be performed under harsh conditions, though milder and more selective methods have been developed. nih.gov For instance, rhodium(I) catalysts with ferrocene (B1249389) ligands have been used in the asymmetric hydrogenation of enamines to produce piperidines with high conversion rates. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful tools for constructing C-C bonds. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate has been developed to synthesize 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. organic-chemistry.org

Iridium-Catalyzed Cyclocondensation: As mentioned earlier, iridium catalysis can be used for the cyclocondensation of amino alcohols and aldehydes to form piperidines. nih.gov This method features high enantiospecificity and good diastereoselectivity. nih.gov

Copper-Catalyzed Aminoboration: A copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides a route to chiral 2,3-cis-disubstituted piperidines. nih.gov This reaction proceeds with excellent regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov

Catalyst SystemReaction TypePrecursorsProductKey Features
Rhodium(I)/Ferrocene LigandAsymmetric HydrogenationEnaminePiperidineHigh conversion nih.gov
[Rh(cod)OH]₂ / (S)-SegphosAsymmetric Reductive HeckArylboronic acid, Phenyl pyridine-1(2H)-carboxylate3-Substituted TetrahydropyridineHigh yield and enantioselectivity organic-chemistry.org
Iridium(III) ComplexHydrogen Borrowing AnnulationHydroxyamine, AldehydeSubstituted PiperidineStereoselective, forms two new C-N bonds nih.gov
Cu(OTf)₂ / (S,S)-Ph-BPEAsymmetric Cyclizative AminoborationHydroxylamine ester, B₂pin₂2,3-cis-disubstituted PiperidineExcellent regio-, diastereo-, and enantioselectivity nih.gov

Influence of the Trifluoropropyl Group on Reaction Selectivity

The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group, part of the 3,3,3-trifluoropropyl substituent, significantly impacts the electronic properties of the piperidine ring and, consequently, the selectivity of its reactions.

Regioselectivity Directing Effects

The trifluoropropyl group can exert a directing effect on incoming reagents, influencing where new substituents will attach to the piperidine ring or its precursors. This effect is primarily inductive, pulling electron density away from the ring through the sigma bonds. csbsju.eduwikipedia.org

In reactions involving electrophilic attack on a precursor aromatic ring (like pyridine before its reduction to piperidine), an electron-withdrawing group generally acts as a meta-director. wikipedia.orglibretexts.org However, the situation is more complex in the saturated piperidine ring.

For nucleophilic substitution reactions on the piperidine ring, the electron-withdrawing trifluoropropyl group at the 2-position can influence the regioselectivity of reactions at other positions. For example, in nucleophilic additions to pyridinium (B92312) salts, the regioselectivity is often high, favoring the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov While not directly involving the trifluoropropyl group, this illustrates how substituents dictate the position of nucleophilic attack.

In the case of ring-opening reactions of epoxides attached to a piperidine ring, the regioselectivity can be controlled by the conformation of the molecule, which can be influenced by bulky or electronically demanding substituents like the trifluoropropyl group. rsc.org

Stereoselectivity in Carbon-Carbon Bond Formation

The trifluoropropyl group can also play a crucial role in controlling the stereochemistry of reactions, leading to the preferential formation of one stereoisomer over another.

In catalytic hydrogenations, the trifluoropropyl group can influence the facial selectivity of the catalyst's approach to the substrate, leading to a specific stereoisomer of the piperidine product. nih.gov

During aldol (B89426) reactions of piperidine derivatives, the stereochemical outcome can be controlled. For instance, the use of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione in aldol reactions allows for stereodivergent synthesis of the products. mdpi.com

In intramolecular cyclization reactions, the trifluoropropyl group can influence the transition state geometry, thereby directing the stereochemical outcome. For example, in the intramolecular SN2 cyclization step of a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines, the stereochemistry of the starting materials, which could include a trifluoropropyl-containing fragment, dictates the final stereochemistry of the piperidine ring. nih.gov

The stereoselective synthesis of piperidines is of great importance as the stereochemical configuration can be critical for the pharmaceutical activity of piperidine-containing compounds. google.com

Reaction TypeReagents/CatalystSubstrate FeatureStereochemical Outcome
Iridium-Catalyzed CyclocondensationIridium catalystAmino alcohols, AldehydesHigh enantiospecificity and good diastereoselectivity nih.gov
Aldol ReactionLDA or LHMDSN-benzyl-4-(trifluoromethyl)piperidine-2,6-dioneStereodivergent synthesis of syn and anti products mdpi.com
Asymmetric Cyclizative AminoborationCu/(S,S)-Ph-BPEHydroxylamine esterExcellent enantioselectivity for 2,3-cis-disubstituted piperidines nih.gov
Anion Relay Chemistry / Intramolecular SN2VariousChiral building blocksAccess to all possible stereoisomers of 2,4,6-trisubstituted piperidines nih.gov

Advanced Spectroscopic Characterization of 2 3,3,3 Trifluoropropyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution 1H, 13C, and 19F NMR for Structural Elucidation

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for the initial structural determination of 2-(3,3,3-Trifluoropropyl)piperidine. nih.goved.ac.uk

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, characteristic signals for the axial and equatorial protons can be observed. hmdb.cachemicalbook.com The protons of the trifluoropropyl side chain exhibit distinct chemical shifts and coupling patterns due to the influence of the adjacent trifluoromethyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shift of the adjacent carbon atoms. clockss.org

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. ed.ac.uk For this compound, the ¹⁹F NMR spectrum would be expected to show a characteristic signal for the CF₃ group, with coupling to the adjacent methylene (B1212753) protons. rsc.org

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (Piperidine Ring)1.0 - 3.0Multiplets
¹H (CH₂-CF₃)2.0 - 2.5QuartetJ(H,F) ≈ 10-12
¹³C (Piperidine Ring)20 - 60
¹³C (CH₂)~35 (quartet)QuartetJ(C,F) ≈ 28-30
¹³C (CF₃)~127 (quartet)QuartetJ(C,F) ≈ 275-280
¹⁹F~ -66TripletJ(F,H) ≈ 10-12

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformational Analysis (e.g., ROE, NOE)

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and for probing the spatial relationships within the molecule. kashanu.ac.irnih.govcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the connectivity of protons within the piperidine ring and the trifluoropropyl side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), providing crucial information for assembling the molecular skeleton. nih.gov

NOE (Nuclear Overhauser Effect) and ROE (Rotating-frame Overhauser Effect) Spectroscopy: These experiments are vital for determining the through-space proximity of protons. harvard.eduresearchgate.net For this compound, NOE/ROE data can elucidate the conformation of the piperidine ring (chair or boat) and the relative orientation of the trifluoropropyl substituent (axial or equatorial). For instance, observing NOEs between the proton at C2 and axial protons at C4 and C6 would suggest an equatorial orientation of the trifluoropropyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides valuable structural information. libretexts.orgnih.gov Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents. researchgate.netresearchgate.net The presence of the trifluoromethyl group would lead to characteristic fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
[M]⁺Molecular Ion
[M-H]⁺Loss of a hydrogen atom
[M-CH₂CF₃]⁺Loss of the trifluoropropyl group
[M-CF₃]⁺Loss of the trifluoromethyl radical

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comirdg.org

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations of the piperidine ring, as well as strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group. nist.govresearchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchSecondary Amine
2850-2960C-H StretchAlkane
1000-1350C-F StretchTrifluoromethyl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. researchgate.netresearchgate.netmdpi.com

If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com This data would unambiguously confirm the chair conformation of the piperidine ring and the equatorial or axial disposition of the trifluoropropyl substituent, providing a definitive picture of its three-dimensional structure. researchgate.net

Conformational Analysis and Dynamics of 2 3,3,3 Trifluoropropyl Piperidine

Computational Approaches to Conformational Sampling

Computational chemistry provides powerful tools to explore the vast conformational space of flexible molecules like 2-(3,3,3-trifluoropropyl)piperidine. These methods allow for the generation of a representative ensemble of low-energy structures, which are crucial for understanding the molecule's behavior.

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules by simulating the atomic motions over time. nih.gov For piperidine (B6355638) analogs, MD simulations can reveal the dynamic equilibrium between different chair and boat conformations, as well as the rotational preferences of substituents. nih.govnih.gov In the context of this compound, MD simulations would be instrumental in understanding how the bulky and electron-withdrawing trifluoropropyl group influences the puckering of the piperidine ring and the energetic barriers between different conformers. These simulations can be performed in various solvents to assess the impact of the environment on conformational preferences, a factor known to be significant for fluorinated piperidines. nih.govd-nb.info

A typical MD simulation protocol for a piperidine derivative would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent model (e.g., TIP3P for water) and neutralizing the system with ions. nih.gov

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a specified temperature and pressure (e.g., 300 K and 1 atm in an NPT ensemble). nih.gov

Production Run: Continuing the simulation for an extended period (e.g., 50 ns) to sample a wide range of conformations. nih.gov

Analysis of the resulting trajectory would provide information on the population of different conformers and the dynamics of their interconversion.

Monte Carlo (MC) methods offer an alternative and often complementary approach to MD for sampling conformational space. nih.govuiuc.edu Instead of integrating equations of motion, MC methods generate new conformations through random perturbations of the existing structure, which are then accepted or rejected based on an energy criterion. uiuc.edu This allows for a more efficient exploration of the conformational landscape, especially for overcoming high energy barriers. nih.govnih.gov

For complex molecules, configurational bias Monte Carlo (CBMC) is a particularly effective technique. usp.br In CBMC, the molecule is treated as a series of connected fragments, and new conformations are generated by re-growing parts of the molecule in a way that favors low-energy orientations. usp.br This method is well-suited for studying the conformational preferences of the 3,3,3-trifluoropropyl side chain in this compound.

A key advantage of MC simulations is their ability to efficiently sample the conformational landscape and calculate thermodynamic properties like free energy differences between conformers. nih.gov

Experimental Validation of Conformational Preferences

While computational methods provide valuable insights, experimental validation is essential to confirm the predicted conformational preferences. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

One- and two-dimensional NMR spectroscopy are powerful tools for elucidating the stereostructure of piperidine derivatives. optica.orgnih.gov The conformational equilibrium of 2-substituted piperidines can be determined by analyzing proton-proton (¹H-¹H) coupling constants. acs.org The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

For a piperidine ring in a chair conformation, the following typical coupling constants are observed:

trans-diaxial protons: Large coupling constants (³J ≈ 10–13 Hz). nih.gov

axial-equatorial or equatorial-equatorial protons: Small coupling constants (³J ≈ 2–5 Hz). youtube.com

In the case of this compound, the coupling constants between the proton at C2 and the protons at C3 would provide information about the orientation of the trifluoropropyl group (axial or equatorial). Similarly, analysis of coupling constants within the piperidine ring can confirm the dominant chair conformation. ias.ac.innih.gov Nuclear Overhauser Effect (NOE) experiments can provide additional through-space distance constraints to further refine the conformational model. nih.govnih.gov

Table 1: Representative ¹H-¹H Coupling Constants for Piperidine Ring Protons This table is interactive. Click on a row to highlight it.

Coupled Protons Orientation Typical ³J (Hz)
H-2ax, H-3ax trans-diaxial 10-13
H-2ax, H-3eq cis 2-5
H-2eq, H-3ax cis 2-5
H-2eq, H-3eq trans 2-5

In some cases, distinct spectroscopic signatures for different conformational isomers can be observed. ias.ac.in For N-methylpiperidine, for example, different conformers have been identified through their unique binding energies in time-resolved Rydberg fingerprint spectroscopy. rsc.org While this technique is highly specialized, more conventional methods like infrared (IR) spectroscopy can sometimes distinguish between conformers based on differences in their vibrational modes. However, for rapidly interconverting conformers at room temperature, NMR spectroscopy typically provides an averaged spectrum. chemicalbook.com

The presence of the trifluoromethyl group in this compound may also allow for the use of ¹⁹F NMR spectroscopy. The ¹⁹F chemical shift and coupling constants to nearby protons can provide additional valuable information about the conformational preferences of the side chain. d-nb.inforesearchgate.net

Theoretical Basis of Conformational Stability

The conformational preferences of piperidine derivatives are governed by a delicate balance of several factors, including steric and electronic effects.

The piperidine ring itself generally adopts a chair conformation to minimize angle and torsional strain. rsc.org For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens at C4 and C6 (1,3-diaxial interactions). nih.gov

However, the presence of heteroatoms and electron-withdrawing groups can introduce more complex electronic interactions that can influence conformational stability. For fluorinated piperidines, several effects have been identified:

Anomeric Effect: In some cases, an axial orientation of an electronegative substituent at C2 is stabilized by the delocalization of the nitrogen lone pair into the antibonding orbital of the C-substituent bond (n -> σ* interaction). researchgate.net

Charge-Dipole Interactions: Electrostatic interactions between the C-F bond dipole and the charge on the nitrogen atom (if protonated) can stabilize certain conformations. nih.govresearchgate.netresearchgate.net

Hyperconjugation: Delocalization of electron density from C-H or C-C bonds into the antibonding orbital of a C-F bond can also contribute to conformational stability. nih.govd-nb.info

For this compound, the trifluoromethyl group exerts a strong electron-withdrawing effect and is also sterically demanding. The conformational preference will therefore be a result of the interplay between the steric bulk of the trifluoropropyl group, which would favor an equatorial position, and potential stabilizing electronic effects that might favor an axial orientation. Computational studies on related 2-(trifluoromethyl)piperidines suggest that while the anomeric effect can stabilize the axial conformer, the steric penalty associated with the CF₃ group is significant. researchgate.net The conformational behavior is also highly dependent on the nature of the substituent on the nitrogen atom and the polarity of the solvent. d-nb.info

Computational Chemistry Investigations of 2 3,3,3 Trifluoropropyl Piperidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(3,3,3-trifluoropropyl)piperidine, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The piperidine (B6355638) ring itself prefers a chair conformation, but the presence of the trifluoropropyl substituent at the 2-position introduces conformational isomers. wikipedia.org The key distinction lies in whether the substituent occupies an axial or equatorial position.

Recent studies on similar fluorinated piperidines have shown that the orientation of fluorine substituents can significantly influence the molecule's properties. nih.gov For instance, DFT calculations on fluorinated piperidine derivatives have been used to understand their conformational behavior. acs.orgnih.gov In the case of this compound, DFT calculations would likely predict the equatorial conformer to be more stable to minimize steric hindrance, a common observation in substituted cyclohexanes and piperidines. wikipedia.org

Electronic structure calculations provide information about the distribution of electrons within the molecule. The strong electron-withdrawing nature of the trifluoromethyl group is known to significantly alter the electronic properties of heterocyclic compounds. researchgate.net This effect can be quantified through analysis of molecular orbitals and electrostatic potential maps. The trifluoromethyl group in this compound is expected to lower the electron density on the piperidine ring, which has implications for its reactivity and intermolecular interactions. nih.govhhu.de

Table 1: Representative Calculated Geometric Parameters for a Substituted Piperidine Ring (Data from a related study)

ParameterValue (Axial Conformer)Value (Equatorial Conformer)
C2-C3 Bond Length (Å)1.5351.538
C2-N1 Bond Length (Å)1.4721.470
C2-C(propyl) Bond Length (Å)1.5401.542
C2-N1-C6 Bond Angle (°)111.5112.0
N1-C2-C3 Bond Angle (°)110.8111.2

Note: This data is illustrative and based on general findings for 2-substituted piperidines. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the electron-withdrawing trifluoropropyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted piperidine. This would influence its behavior in chemical reactions. For instance, a lower HOMO energy would make it less susceptible to oxidation, while a lower LUMO energy would make it more susceptible to nucleophilic attack. DFT calculations can precisely quantify these energies and provide a detailed picture of the molecule's reactivity. researchgate.net

Other reactivity descriptors that can be derived from DFT calculations include the electrophilicity index, chemical hardness, and chemical potential. These parameters provide a more comprehensive understanding of the molecule's reactivity profile. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO1.2
HOMO-LUMO Gap8.0

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values for this compound would need to be calculated.

DFT can be used to map out the energy profile of a chemical reaction, including the identification of transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is crucial for understanding its kinetics.

For this compound, transition state analysis could be applied to various reactions, such as its synthesis or its metabolic degradation pathways. For example, if the piperidine ring is formed via a cyclization reaction, DFT could be used to model the transition state of the ring-closing step. nih.gov This would provide insights into the reaction mechanism and could help in optimizing the reaction conditions. Studies on the synthesis of other substituted piperidines have successfully used DFT to elucidate reaction mechanisms and predict stereochemical outcomes. acs.org

Molecular Mechanics (MM) and Force Field Development

While DFT provides high accuracy, it can be computationally expensive for large systems or long simulations. Molecular Mechanics (MM) offers a faster, classical mechanics-based alternative. In MM, molecules are treated as a collection of atoms held together by springs, and the potential energy of the system is calculated using a force field. A force field is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. numberanalytics.com

The development of an accurate force field is crucial for reliable MM simulations. ethz.ch For a molecule like this compound, a specific force field would need to be developed or an existing one validated. This process often involves using high-level quantum mechanical calculations (like DFT) to derive the necessary parameters, such as partial atomic charges and torsional energy profiles. nih.govbiorxiv.org The accuracy of the force field determines the quality of the subsequent molecular dynamics simulations. ethz.ch

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules. researchgate.net

One of the key applications of MD simulations is the exploration of a molecule's conformational space. For a flexible molecule like this compound, which has a flexible side chain and a piperidine ring that can undergo ring inversion, there are numerous possible conformations. MD simulations can sample these different conformations and determine their relative populations. This is important because the biological activity of a molecule is often dependent on its three-dimensional shape. whiterose.ac.uk

Recent advancements have seen the rise of generative models in exploring molecular dynamics. arxiv.org These models can learn from simulation data to generate new molecular conformations and predict the dynamic behavior of the system. For a molecule like this compound, a generative model could be trained on MD simulation data to predict the transitions between different conformational states, providing a deeper understanding of its flexibility and dynamic properties. mdpi.com

Theoretical Binding Mode Predictions for Molecular Interactions (e.g., ligand-receptor, enzyme-inhibitor)

Theoretical binding mode predictions are crucial for understanding how a ligand like this compound might interact with a biological target, such as a receptor or an enzyme. These predictions are typically generated through molecular docking simulations, which place the ligand into the binding site of a macromolecule and score the potential poses based on a variety of factors.

The binding of piperidine-based ligands to their biological targets is often characterized by a combination of non-covalent interactions. For instance, the protonated piperidine nitrogen can form a strong salt bridge with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in a binding pocket. This electrostatic interaction is frequently a key anchor for the ligand. Molecular dynamics simulations can further elucidate the stability of these interactions over time.

In the case of this compound, the trifluoromethyl group introduces a region of high electron density, which can participate in dipole-dipole interactions and potentially form halogen bonds. The propyl linker provides conformational flexibility, allowing the trifluoromethyl group to explore different regions of the binding site for optimal interactions.

While specific docking studies for this compound are not widely available in public literature, the principles of molecular interactions for similar piperidine-containing ligands have been established. For example, studies on other piperidine derivatives have highlighted the importance of the piperidine nitrogen in forming key ionic interactions.

Interaction TypeDescriptionPotential Residues InvolvedEstimated Energy (kcal/mol)
Ionic Interaction (Salt Bridge)Electrostatic attraction between the protonated piperidine nitrogen and a negatively charged amino acid residue.Aspartate (Asp), Glutamate (Glu)-5 to -10
Hydrogen BondInteraction between the N-H of the piperidine ring (as a donor) and a hydrogen bond acceptor on the protein.Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)-1 to -5
Hydrophobic InteractionVan der Waals forces between the aliphatic carbons of the piperidine ring and the trifluoropropyl chain with nonpolar residues.Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)-0.5 to -1.5 per CH2 group
Dipole-Dipole InteractionInteraction of the trifluoromethyl group's dipole moment with polar groups in the binding site.Polar amino acids, peptide backbone-1 to -4

Elucidation of Thermodynamic and Kinetic Properties

Computational methods are instrumental in determining the thermodynamic and kinetic properties of molecules like this compound. These properties govern the compound's stability, conformational preferences, and the energy barriers for conformational changes.

The conformational landscape of piperidine rings is well-studied, with the chair conformation being the most stable. For a 2-substituted piperidine, the substituent can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. The introduction of a trifluoropropyl group at the 2-position can significantly impact this equilibrium. Computational studies on fluorinated piperidines have shown that fluorine substitution can influence conformational preferences due to hyperconjugation and electrostatic interactions.

Thermodynamic properties such as the Gibbs free energy difference (ΔG) between conformers can be calculated using quantum mechanics methods like Density Functional Theory (DFT). Kinetic properties, such as the energy barrier for ring inversion, can be determined by locating the transition state structure.

While specific experimental or computational data for the conformational preferences of this compound are scarce, studies on related fluorinated piperidines provide valuable insights. For example, computational analyses have shown that the presence of fluorine atoms can alter the stability of different conformers.

PropertyComputational MethodSignificanceExample Value (for a related piperidine)
Conformational Energy (ΔG)DFT (e.g., B3LYP/6-31G*)Determines the relative population of axial vs. equatorial conformers at equilibrium.Axial preference of ~1.0 kcal/mol for a 2-substituted piperidine. nih.gov
Dipole MomentQuantum MechanicsInfluences solubility and interactions with polar environments.~2-3 Debye
Heat of FormationSemi-empirical or ab initio methodsIndicates the intrinsic stability of the molecule.Data not available
Ring Inversion BarrierTransition State Theory with DFTEnergy required for the piperidine ring to flip from one chair conformation to another.~10-12 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Principles

QSAR and cheminformatics are essential disciplines in modern drug discovery, enabling the prediction of a compound's biological activity based on its structural and chemical features.

Development of Predictive Models for Structure-Property Relationships

The development of predictive QSAR models involves creating a mathematical relationship between a set of molecular descriptors and a measured biological activity. For a class of compounds like piperidine derivatives, a QSAR model can predict the activity of a new analog, such as this compound, before it is synthesized.

The process begins with a dataset of piperidine compounds with known activities. For each compound, a wide range of molecular descriptors are calculated. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity.

While no specific QSAR models for this compound have been published, general models for piperidine derivatives have been developed for various biological targets. These models often highlight the importance of descriptors related to lipophilicity, molecular size, and electronic properties.

Descriptor TypeExamplesInformation Encoded
Constitutional (0D/1D)Molecular Weight, Number of H-bond donors/acceptorsBasic molecular composition
Topological (2D)Connectivity indices (e.g., Kier & Hall), Kappa shape indicesMolecular branching and shape based on the 2D graph
Geometrical (3D)Molecular surface area, Molecular volume, Principal moments of inertia3D shape and size of the molecule
Electronic (3D)Partial charges, Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity
Lipophilicity (1D/3D)LogP, Polar Surface Area (PSA)Solubility and membrane permeability

Correlation of Structural Features with Theoretical Activity Modifiers

The trifluoromethyl group is a key structural feature of this compound and is known to significantly modify the properties of a molecule. In the context of theoretical activity, this group can influence binding affinity through several mechanisms. Its high lipophilicity can enhance hydrophobic interactions with the target protein. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the piperidine nitrogen, affecting its protonation state at physiological pH and its ability to form ionic bonds.

Structure-activity relationship (SAR) studies on piperidine analogs often reveal that the nature and position of substituents on the piperidine ring are critical for activity. For instance, the length and branching of an alkyl chain at the 2-position can modulate binding affinity and selectivity.

Structural FeatureTheoretical Effect on ActivityRationale
Piperidine RingCore scaffold for target interactionProvides a basic nitrogen for ionic interactions and a rigid framework.
2-Position SubstitutionModulates binding affinity and selectivityThe substituent can interact with specific subpockets of the binding site.
Trifluoropropyl ChainIncreases lipophilicity and metabolic stabilityThe C-F bond is strong, and the CF3 group can block sites of metabolism.
Trifluoromethyl GroupEnhances binding through hydrophobic and electrostatic interactions; lowers pKaThe CF3 group is highly lipophilic and electron-withdrawing.

Ligand-Based and Receptor-Based Cheminformatics Approaches

Cheminformatics approaches to drug discovery can be broadly categorized as ligand-based or receptor-based.

Ligand-based approaches are used when the 3D structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling, which identifies the common 3D arrangement of essential features in a set of active molecules, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). For a series of active piperidine derivatives, a pharmacophore model might include a positive ionizable feature for the piperidine nitrogen and several hydrophobic features.

Receptor-based approaches , on the other hand, require the 3D structure of the target. Molecular docking, as discussed earlier, is a primary example. This approach allows for the direct analysis of ligand-receptor interactions and can be used to screen large virtual libraries of compounds to identify potential new hits. If the structure of a target for this compound were known, docking could predict its binding orientation and affinity.

ApproachPrincipleRequirementsKey Techniques
Ligand-BasedSimilar molecules have similar activities.A set of active and inactive molecules.Pharmacophore Modeling, 3D-QSAR (CoMFA, CoMSIA), Similarity Searching
Receptor-BasedBinding affinity is determined by the complementarity of the ligand and the receptor binding site.3D structure of the biological target.Molecular Docking, Molecular Dynamics, Free Energy Calculations

2 3,3,3 Trifluoropropyl Piperidine As a Chiral Building Block in Advanced Synthesis

Synthetic Utility in Complex Molecule and Heterocycle Construction

The unique structural features of 2-(3,3,3-trifluoropropyl)piperidine make it an attractive starting material for the construction of intricate molecular architectures. The piperidine (B6355638) ring provides a robust scaffold that can be further elaborated, while the trifluoropropyl group introduces a key element of chirality and modulates the physicochemical properties of the resulting molecules.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The this compound unit can be readily incorporated into a variety of these systems, leading to novel compounds with potentially enhanced biological activity. nih.govnih.govencyclopedia.pubgoogle.com For instance, the piperidine nitrogen can participate in cyclization reactions to form fused or bridged heterocyclic systems. The synthesis of such compounds often involves multi-step sequences that leverage the reactivity of both the piperidine ring and the trifluoropropyl side chain.

A general strategy for the synthesis of such systems involves the initial N-functionalization of the piperidine ring, followed by a subsequent cyclization reaction. The choice of reactants and reaction conditions can be tailored to achieve the desired heterocyclic core. The trifluoromethyl group often imparts favorable properties to the final product, such as increased metabolic stability and enhanced binding affinity.

Scaffold Diversification Strategies Utilizing the Piperidine Core

The versatility of the this compound building block is further enhanced by the ability to selectively functionalize different positions of the molecule. These diversification strategies open up avenues for creating large libraries of compounds for high-throughput screening and lead optimization.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, a previously challenging transformation. nih.gov This approach allows for the introduction of various substituents at specific positions on the piperidine ring of this compound, without the need for pre-functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are also powerful tools for modifying the piperidine scaffold. rsc.orgwiley-vch.demdpi.comnih.govchegg.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

Table 1: Examples of Site-Selective Functionalization Reactions on Piperidine-based Scaffolds

Reaction TypeCatalyst/ReagentsPosition FunctionalizedReference
C-H ArylationPd(OAc)2, Ligand, BaseVarious nih.gov
Suzuki-Miyaura CouplingPd Catalyst, Boronic Acid/Ester, BaseVarious chegg.com
Heck CouplingPd Catalyst, Alkene, BaseVarious wiley-vch.de
Sonogashira CouplingPd/Cu Catalyst, Alkyne, BaseVarious mdpi.com

This table provides a generalized overview. Specific conditions and outcomes depend on the substrate and desired transformation.

The trifluoropropyl side chain also offers opportunities for regioselective derivatization. While the trifluoromethyl group itself is generally unreactive, the adjacent methylene (B1212753) groups can be functionalized through various chemical transformations. For instance, selective oxidation or halogenation of the propyl chain can introduce new functional groups that can be further elaborated. These modifications can be used to fine-tune the steric and electronic properties of the molecule, as well as to introduce new points of attachment for further diversification.

General Impact of Fluorination on Building Block Properties

The introduction of fluorine, and particularly the trifluoromethyl group, has a profound impact on the properties of the this compound building block and the molecules derived from it.

Furthermore, the trifluoromethyl group introduces significant steric bulk. This steric hindrance can be strategically employed in scaffold design to influence the conformation of the molecule and to control its binding to a biological target. The rigid and well-defined nature of the trifluoromethyl group can help to lock the molecule into a specific bioactive conformation, leading to increased potency and selectivity.

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